molecular formula C11H24O2 B14291190 3,3-Dimethoxynonane CAS No. 116549-31-6

3,3-Dimethoxynonane

Cat. No.: B14291190
CAS No.: 116549-31-6
M. Wt: 188.31 g/mol
InChI Key: ZCZQJWFFQYHXCV-UHFFFAOYSA-N
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Description

3,3-Dimethoxynonane is an organic compound belonging to the class of alkanes. It is characterized by the presence of two methoxy groups attached to the third carbon of a nonane chain. This compound is a colorless liquid with a gasoline-like odor and is primarily used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxynonane can be achieved through several methods. One common approach involves the alkylation of nonane with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the nonane and methanol are heated together with the acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxynonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted nonanes

Scientific Research Applications

3,3-Dimethoxynonane has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: It is used as a solvent and in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3,3-Dimethoxynonane exerts its effects depends on the specific reaction or application. In chemical reactions, the methoxy groups can act as electron-donating groups, influencing the reactivity of the compound. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Nonane: A linear alkane with the chemical formula C₉H₂₀.

    3,3-Dimethylheptane: An isomer of nonane with two methyl groups attached to the third carbon.

    3,3-Diethylnonane: Another isomer of nonane with two ethyl groups attached to the third carbon.

Uniqueness

3,3-Dimethoxynonane is unique due to the presence of methoxy groups, which impart distinct chemical properties compared to other nonane isomers. These methoxy groups enhance its reactivity and make it suitable for specific synthetic applications that other nonane isomers may not be able to achieve.

Properties

CAS No.

116549-31-6

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

3,3-dimethoxynonane

InChI

InChI=1S/C11H24O2/c1-5-7-8-9-10-11(6-2,12-3)13-4/h5-10H2,1-4H3

InChI Key

ZCZQJWFFQYHXCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)(OC)OC

Origin of Product

United States

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